Antitrypanosomal agent 17

Trypanosoma congolense antitrypanosomal selectivity index

Antitrypanosomal agent 17 (also designated Compd 7a) is a synthetic nitrofurylazine derivative with the molecular formula C19H15N3O4 and a molecular weight of 349.34 g/mol. It belongs to the nitrofuran class of antiparasitic agents and has been characterized as an antiamastigote-active compound with demonstrated in vitro trypanocidal efficacy against Trypanosoma congolense, the causative agent of nagana in livestock.

Molecular Formula C19H15N3O4
Molecular Weight 349.3 g/mol
Cat. No. B12388686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitrypanosomal agent 17
Molecular FormulaC19H15N3O4
Molecular Weight349.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NN=CC3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C19H15N3O4/c23-22(24)19-11-10-18(26-19)13-21-20-12-15-6-8-17(9-7-15)25-14-16-4-2-1-3-5-16/h1-13H,14H2/b20-12+,21-13+
InChIKeyFGRQIGUVFRWVHP-ZIOPAAQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitrypanosomal Agent 17 (Compd 7a): Chemical Identity and Baseline Procurement Profile


Antitrypanosomal agent 17 (also designated Compd 7a) is a synthetic nitrofurylazine derivative with the molecular formula C19H15N3O4 and a molecular weight of 349.34 g/mol . It belongs to the nitrofuran class of antiparasitic agents and has been characterized as an antiamastigote-active compound with demonstrated in vitro trypanocidal efficacy against Trypanosoma congolense, the causative agent of nagana in livestock [1]. The compound features a 5-nitrofuran moiety linked via an azine bridge to a benzyloxyphenyl group, a structural architecture distinct from clinical trypanocides such as diminazene aceturate and isometamidium chloride .

Why Nitrofuran Antitrypanosomal Analogs Cannot Be Interchanged: The Antitrypanosomal Agent 17 Differentiation Rationale


The nitrofurylazine series exhibits substantial inter-compound variability in both antiparasitic potency and mammalian selectivity, precluding casual substitution among structural analogs. Within the same published series, nitrofurylazines 4a and 7a differ by a single substituent yet display measurable differences in IC50 (0.04 μM vs. 0.03 μM) and markedly divergent selectivity indices (SI > 7761 vs. SI > 9542) [1]. More critically, nitrothienylazine 8b, while equipotent in vitro (IC50 0.04 μM), shows a selectivity index of only 232—representing a greater than 41-fold reduction in therapeutic window relative to compound 7a [1]. Furthermore, trypanocidal activity across this scaffold is highly species-dependent; T. congolense strain IL3000 demonstrates greater susceptibility to these derivatives than other animal and human trypanosome species, meaning activity against T. b. brucei or T. b. rhodesiense cannot be inferred from T. congolense data alone [1]. These quantitative discontinuities in both potency and selectivity across minimal structural variations underscore why generic substitution without compound-specific validation would compromise experimental reproducibility.

Antitrypanosomal Agent 17 (Compd 7a): Quantitative Head-to-Head Evidence for Scientific Selection


Antitrypanosomal Agent 17 vs. Closest Nitrofurylazine Analog 4a: IC50 and Selectivity Index Comparison

Antitrypanosomal agent 17 (Compd 7a) exhibits an IC50 of 0.03 μM against T. congolense strain IL3000, representing a 25% improvement in potency relative to its closest structural analog nitrofurylazine 4a (IC50 0.04 μM) [1]. Moreover, compound 7a demonstrates a selectivity index exceeding 9542, compared to SI > 7761 for analog 4a, indicating a 23% wider therapeutic window relative to mammalian cell cytotoxicity [1].

Trypanosoma congolense antitrypanosomal selectivity index

Antitrypanosomal Agent 17 vs. Nitrothienylazine 8b: Therapeutic Window Differentiation

While nitrothienylazine 8b demonstrates in vitro potency comparable to compound 7a (IC50 0.04 μM vs. 0.03 μM, respectively), the selectivity index differential is profound. Compound 7a exhibits an SI > 9542, whereas nitrothienylazine 8b displays an SI of only 232 [1]. This represents an over 41-fold difference in the measured therapeutic window.

selectivity index cytotoxicity therapeutic window

Species-Specific Susceptibility: Antitrypanosomal Agent 17 Activity Profile Across Trypanosome Species

The trypanocidal activity of nitrofuran derivatives varies significantly among trypanosome species. T. congolense strain IL3000 was found to be more susceptible to these derivatives than other animal and human trypanosomes [1]. For compound 7a, the IC50 against T. congolense IL3000 is 0.03 μM. In contrast, a structurally distinct compound also designated 'Compound 17' from patent US10138242 exhibits an IC50 of 3,410 nM (3.41 μM) against T. brucei brucei (strain Lister 427) [2]—a greater than 113-fold difference in potency.

Trypanosoma congolense Trypanosoma brucei species selectivity

In Vitro to In Vivo Translation: Solubility-Limited Efficacy of Antitrypanosomal Agent 17

Despite strong in vitro trypanocidal activity (IC50 0.03 μM; SI > 9542), compound 7a showed no in vivo treatment efficacy in T. congolense IL3000 infected mice after both oral and intraperitoneal administration in a preliminary study [1]. This disconnect was attributed to poor solubility of the test compounds in the in vivo testing media [1].

in vivo efficacy solubility pharmacokinetics

Antitrypanosomal Agent 17: Recommended Research and Procurement Application Scenarios


In Vitro Screening and SAR Studies Targeting T. congolense IL3000

Compound 7a is optimally suited as a positive control or reference standard in in vitro screening campaigns against T. congolense strain IL3000, where its nanomolar IC50 (0.03 μM) and high selectivity index (> 9542) have been rigorously established [1]. Its well-characterized potency profile makes it a reliable benchmark for evaluating novel nitrofuran derivatives or other chemical series in the Alamar Blue assay format [1].

Comparative Selectivity Profiling in Mammalian Cytotoxicity Assays

Given the 41-fold differential in selectivity index between compound 7a (SI > 9542) and nitrothienylazine 8b (SI = 232), compound 7a serves as a high-selectivity reference compound for studies investigating structure-toxicity relationships within the nitrofurylazine series [1]. It is particularly valuable for counter-screening efforts where minimizing off-target mammalian cell toxicity is a primary objective [1].

Physicochemical Property Optimization and Formulation Development

The documented disconnect between potent in vitro activity and lack of in vivo efficacy—attributed to poor solubility in testing media—positions compound 7a as an instructive tool compound for formulation scientists and medicinal chemists engaged in solubility optimization [1]. It can be employed in solubility enhancement studies, prodrug design, or formulation screening to identify strategies that retain in vitro potency while enabling in vivo bioavailability [1].

Species-Specific Trypanosome Susceptibility Studies

The observed species-dependent activity profile—with T. congolense showing greater susceptibility than other trypanosome species—makes compound 7a a valuable tool for comparative parasitology studies examining differential drug sensitivity mechanisms across Trypanosoma species [1]. Researchers investigating species-specific metabolic vulnerabilities or resistance mechanisms may utilize compound 7a as a probe to interrogate T. congolense-specific pathways [1].

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